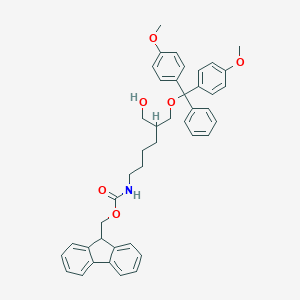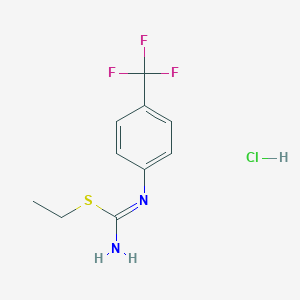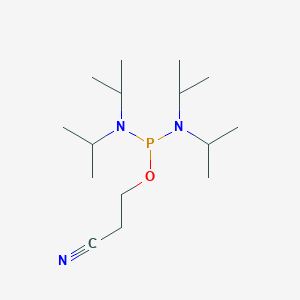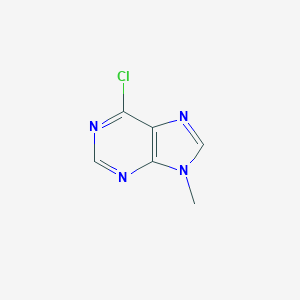
1,6-双马来酰亚胺己烷
描述
1,6-Bismaleimidohexane (BMH) is a compound with the molecular formula C14H16N2O4 . It is also known by other names such as N,N’-Hexamethylenedimaleimide and 1,6-Bis(maleimido)hexane . It is used as a sulfhydryl reactive homobifunctional cross-linking reagent .
Synthesis Analysis
A series of bismaleimide monomers (BMI) with various structures containing flexible linkages was prepared and structurally characterized . The reactivity of the bismaleimide compounds is influenced by the chemical nature of the bridge unit between the maleimide rings .
Molecular Structure Analysis
The molecular structure of 1,6-Bismaleimidohexane was characterized by elemental analysis, Fourier transform infrared spectroscopy, and 1H-NMR spectroscopy .
Chemical Reactions Analysis
The reactivity of the bismaleimide compounds is influenced by the chemical nature of the bridge unit between the maleimide rings .
Physical And Chemical Properties Analysis
BMH is soluble in several organic solvents . The 10% weight loss temperatures were above 500°C, and char yield at 700°C ranged between 46 and 58% in a nitrogen atmosphere .
科学研究应用
Protein Labeling & Crosslinking
BMH is used as a long-arm, maleimide crosslinker for covalent, irreversible conjugation between sulfhydryl groups, such as those found in protein or peptide cysteines . This application is particularly useful in protein analysis and modification experiments.
Sulfhydryl Reactive Homobifunctional Crosslinking
BMH acts as a sulfhydryl reactive homobifunctional crosslinking reagent . Under mild conditions, it permits irreversible cross-linking of sulfhydryl-containing compounds at a pH range of 6.5 to 7.5 .
Development of Thermosetting Resin Systems
BMH has been used in the development of a thermosetting resin system based on bismaleimide (BMI) via copolymerization with 4,4′-diaminodiphenylsulfone . This application is significant in the materials science and engineering field.
Enhancement of Thermal and Mechanical Properties
BMH can be used to improve the thermal and mechanical properties of bismaleimide nanocomposites . This is achieved through the incorporation of a new allylated siloxane graphene oxide .
Improvement of Thermomechanical Properties
The addition of BMH can lead to a marked increase in the glass transition temperature (Tg) of the material . This is particularly beneficial in applications that require materials with high thermal stability.
Toughening of Bismaleimide Resins
BMH can be used to enhance the toughness of BMIs without compromising but rather improving the related physical and chemical properties . This is particularly useful in high-tech fields where materials with good thermal stability, great mechanical properties, and good moisture, radiation, and corrosion resistance are required .
作用机制
Target of Action
1,6-Bismaleimidohexane primarily targets sulfhydryl groups . These groups are typically found in cysteine residues in proteins or peptides . The interaction with these targets is crucial for the compound’s function.
Mode of Action
The compound interacts with its targets through a cycloaddition process . This process involves adding a maleimide group to an unsaturated carbon-carbon bond . The result is a covalent, irreversible conjugation between the sulfhydryl groups .
Biochemical Pathways
It’s known that the compound can induce apoptosis in human serum cells through themitochondrial membrane potential pathway
Pharmacokinetics
The compound is water-insoluble . It needs to be dissolved first in DMF or DMSO, then added to aqueous reaction buffers This property could impact the compound’s bioavailability and distribution within the body
Result of Action
The primary result of the action of 1,6-Bismaleimidohexane is the formation of a covalent, irreversible conjugation between sulfhydryl groups . This can lead to changes in protein structure and function. For example, the compound has been shown to induce apoptosis in human serum cells .
Action Environment
The action of 1,6-Bismaleimidohexane can be influenced by various environmental factors. For instance, the compound’s water-insolubility means that it must be dissolved in DMF or DMSO before it can be added to aqueous reaction buffers This could impact the compound’s efficacy and stability in different environments
安全和危害
属性
IUPAC Name |
1-[6-(2,5-dioxopyrrol-1-yl)hexyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h5-8H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVHLZLQVWXBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073343 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Bismaleimidohexane | |
CAS RN |
4856-87-5 | |
| Record name | 1,6-Bismaleimidohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4856-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Bismaleimidohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004856875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dimaleimidohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(hexane-1,6-diyl)bis-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-Bismaleimidohexane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC3NMJ9SCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1,6-Bismaleimidohexane (BMH) functions as a homobifunctional cross-linking agent that targets cysteine residues in proteins. [1, 3, 4, 8-11, 13] It forms covalent bonds with sulfhydryl groups on cysteine side chains, creating cross-links within or between protein molecules. [, , , ] The downstream effects depend heavily on the target protein and can range from inhibiting enzymatic activity [, , , ] to providing structural insights by revealing protein-protein interaction sites. [, , ] For instance, BMH cross-linking inhibits the Ca2+-ATPase activity of the SERCA2a pump by targeting cysteine residues on phospholamban (PLB). [, ] Conversely, BMH cross-linking helped identify the interaction site of PLB on the SERCA2a pump, highlighting its role in structural studies. []
A:
A: 1,6-Bismaleimidohexane is often used in organic solvents like anisole, N-methyl pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). [, ] Its stability under different conditions is crucial for its application. For example, in the study of G protein heterotrimers, BMH cross-linking was performed in a rabbit reticulocyte lysate. [] Information regarding its compatibility with specific materials and its stability under various temperature and pH ranges is not extensively discussed in the provided papers.
ANone: The provided research focuses on 1,6-Bismaleimidohexane's role as a cross-linking agent rather than a catalyst. There is no information suggesting catalytic properties or applications in the context of the provided papers.
ANone: The provided research articles primarily focus on the application of 1,6-Bismaleimidohexane as a cross-linking tool for studying protein interactions and do not delve into computational chemistry, SAR studies, stability, or formulation strategies.
ANone: The provided papers focus on the scientific application of 1,6-Bismaleimidohexane and do not mention specific SHE regulations. As with any chemical reagent, handling 1,6-Bismaleimidohexane requires appropriate safety precautions. Consulting the Safety Data Sheet (SDS) is crucial for understanding the specific hazards and necessary handling procedures.
ANone: The provided research primarily focuses on utilizing 1,6-Bismaleimidohexane as a tool for studying protein interactions. Therefore, information regarding its pharmacological properties (PK/PD, efficacy, resistance, toxicology) or its use in drug delivery, biomarker development, or diagnostics is not discussed.
A: Researchers commonly employ SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to analyze the products of 1,6-Bismaleimidohexane cross-linking. [, , , , ] This technique separates cross-linked proteins based on their size, allowing for the identification of protein complexes and the determination of cross-linking efficiency. [, , , ] In some studies, mass spectrometry (MS) is used to identify the specific amino acid residues involved in the cross-linking reaction, providing precise information about protein-protein interaction sites. [, ]
ANone: The research papers primarily focus on the biochemical applications of 1,6-Bismaleimidohexane, without delving into its environmental impact, alternatives, recycling, historical context, or cross-disciplinary applications.
A: While not explicitly detailed in the provided papers, the use of 1,6-Bismaleimidohexane spans multiple disciplines. In biochemistry, it is used to study protein structure and interactions. [, , ] In polymer chemistry, 1,6-Bismaleimidohexane can act as a cross-linking agent, impacting the properties of polymers. [, , ] This highlights its versatility and potential for cross-disciplinary research involving protein-polymer conjugates or biomaterials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)





![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)






